N-(5-acetamido-2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
Description
This compound features a central oxane (tetrahydropyran) ring substituted with a thiophen-2-yl group, a carboxamide linker, and an ortho-methoxyphenyl acetamido moiety. The oxane ring enhances metabolic stability compared to unsaturated heterocycles, while the thiophene and methoxyphenyl groups contribute to π-π stacking and hydrogen-bonding interactions, respectively. Though direct synthesis data for this compound are absent in the provided evidence, analogous synthetic strategies (e.g., microwave-assisted reactions, reflux with aromatic amines) from related compounds suggest plausible routes .
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13(22)20-14-5-6-16(24-2)15(12-14)21-18(23)19(7-9-25-10-8-19)17-4-3-11-26-17/h3-6,11-12H,7-10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCPRFBAATXMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetamido-2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₅H₁₅N₃O₃S
- Molecular Weight : 305.36 g/mol
- IUPAC Name : this compound
This compound features an acetamido group, a methoxy group, and a thiophene moiety, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of methoxyphenyl compounds can inhibit tumor growth in various cancer cell lines. A study focusing on oxane derivatives demonstrated that they could induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The presence of the thiophene ring in this compound suggests potential antimicrobial activity. Thiophene derivatives have been documented to possess antibacterial and antifungal properties. A comparative analysis showed that similar compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria .
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth |
Case Studies
- Anticancer Study : A recent study evaluated the effects of various oxane derivatives on breast cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
- Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating moderate antibacterial activity .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The acetamido group may enhance solubility and bioavailability.
- The methoxy and thiophene groups could play a role in receptor binding or enzyme inhibition.
Comparison with Similar Compounds
Key Observations :
- Methoxy and acetamido groups align with substituents in (e.g., 4-methoxyphenyl in Compound 11), suggesting shared solubility profiles .
- Thiophen-2-yl substitution is common in bioactive molecules (e.g., pyrimidine analogs in ), indicating possible π-π interactions in target binding .
2.2. Physicochemical Properties
Analysis :
- Higher yields in thiazolidinone derivatives (e.g., 90% for Compound 9) suggest efficient condensation methods compared to thiophene carboxamides (52–66% in ) .
- Melting points correlate with crystallinity; chloro/nitro substituents (e.g., Compound 12 in , –168°C) may enhance packing efficiency vs. polar groups (e.g., hydroxyl in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
